Tetramethylammonium hydrogensulfate (TMAHS) is a quaternary ammonium salt distinguished by its tetramethylammonium cation and hydrogensulfate anion.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3wqBbTW5u7w0VmYsn62uovh2XviamY-Be8s8kk6nzuo9cdWzJYL-ngHRGQASRlVB778RnCRGiftJdA4ePxAw3_uYOWNzs34Rg3_qvYg6Uiy0IySd25Sg1L3_VUC17QBeVFIoBSdqRNBLQwjquesaUOHBpvXwhCSn7X7hZtDAa5iUf824tabR1_J72y6U_)] This structure positions it for use as a phase-transfer catalyst, an electrolyte additive in electrochemical applications, and a reagent in organic synthesis.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0ZbQKB4S9goqbUq5KK3_h0RVlsmobhJtMip_8Q5aPbxtCtwiPNKJiuMSaUcsnVKtC1ibjrBaji1YYbDXEVRZvL5hWwSqaoLbv6zq2MLkxfiBOySyIZUtmgqQceWPbDXYPo4IVy1_tBiNGZN25bcl1lxthuA3CxH5NJ8J7CkYJvA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzehxaTGPm0zOY82WkhNluZ_qxtW4edp7op0Yat94-VqQpz9cHJCzMNEKIAzc6piJRIMYMshwp8047Zn6PnQCtnceK-WF72yl2B0FQ5tYCVeJBultTo9quHIId3gJ99GvhY-CblTw8abnXAudp-pufHOnb69WnmA0hFfT7QRpZ2QSI)] Unlike simple halide salts, the hydrogensulfate anion imparts Brønsted acidity, a critical feature for specific catalytic processes. Its properties, such as high thermal stability and solubility in polar solvents, make it a frequent component in formulations for ion-pair chromatography, chemical synthesis, and as a precursor for various ionic liquids.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3wqBbTW5u7w0VmYsn62uovh2XviamY-Be8s8kk6nzuo9cdWzJYL-ngHRGQASRlVB778RnCRGiftJdA4ePxAw3_uYOWNzs34Rg3_qvYg6Uiy0IySd25Sg1L3_VUC17QBeVFIoBSdqRNBLQwjquesaUOHBpvXwhCSn7X7hZtDAa5iUf824tabR1_J72y6U_)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwJhRWZzLSiUe1OpCR4dUnPXzZYTciYIjUUxnjT6oz5gLKL1pz2LFr2dYeDgke6sqx6_DnUG3kMh7i12cVGkV_BAV7cVY7DSWgtpCFESZi7eDYPD8L_S8NHOvQI259Sa8jhVs%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxVsVf1GP0z9mdCUNLSAXGHVpL683org5ZjCuYlyj1Afl3NOra6SPAJYK1QxqhwtBGG9rl98_rb-GO83LxfUZqbAbHBiqx-zm0i8iYv25vbutLqwRsaWLI3d0_Av5cs82qiqA%3D)]
Substituting Tetramethylammonium hydrogensulfate (TMAHS) with seemingly similar salts like tetrabutylammonium hydrogensulfate (TBAHS) or tetramethylammonium chloride (TMACl) can lead to process failure. The choice of cation and anion dictates critical performance characteristics. For instance, the smaller, more hydrophilic tetramethylammonium (TMA) cation behaves differently in phase-transfer catalysis compared to the larger, more organophilic tetrabutylammonium (TBA) cation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEV4zSOhtvOalPY1JraVhPwF_U6_GHm8MlmHzBud1yiF5LAiD-Zrwj6Rn5GFnan-XsHw7b0MCuTN83FCDVtpHVGLqZnA_Un-jYfA8fLP1socHL2R1bKRGrWHUXaCBiqZ1WcYNw6KRjqYG0qRzs%3D)] Furthermore, replacing the hydrogensulfate anion with a non-acidic halide like chloride eliminates the compound's ability to act as a Brønsted acid catalyst, a key function in many synthetic applications. The high melting point and specific electrochemical properties are also defining features that are not replicated by other common salts, making direct substitution a significant risk to process reproducibility and outcome.
Tetramethylammonium hydrogensulfate exhibits a significantly higher melting point compared to its widely used, longer-chain analogue, tetrabutylammonium hydrogensulfate (TBAHS).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3wqBbTW5u7w0VmYsn62uovh2XviamY-Be8s8kk6nzuo9cdWzJYL-ngHRGQASRlVB778RnCRGiftJdA4ePxAw3_uYOWNzs34Rg3_qvYg6Uiy0IySd25Sg1L3_VUC17QBeVFIoBSdqRNBLQwjquesaUOHBpvXwhCSn7X7hZtDAa5iUf824tabR1_J72y6U_)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0iyjFkZkbOAyfrShJH_YQwpFnR2ABBgEVxUEojQ1OtktZ2cdZ0y66M4xkq1sW-1c_wLZ7mIws3lyH2KgZTXwN2rL_rrLrm692uKmvFDke0CibGtfza0Fks9Hi_y3bX_x2fTYUDaYxsg9dRDLo3KBrHA%3D%3D)] The reported melting point for TMAHS is in the range of 292-295 °C, whereas TBAHS melts at a much lower temperature of 169-171 °C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3wqBbTW5u7w0VmYsn62uovh2XviamY-Be8s8kk6nzuo9cdWzJYL-ngHRGQASRlVB778RnCRGiftJdA4ePxAw3_uYOWNzs34Rg3_qvYg6Uiy0IySd25Sg1L3_VUC17QBeVFIoBSdqRNBLQwjquesaUOHBpvXwhCSn7X7hZtDAa5iUf824tabR1_J72y6U_)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0iyjFkZkbOAyfrShJH_YQwpFnR2ABBgEVxUEojQ1OtktZ2cdZ0y66M4xkq1sW-1c_wLZ7mIws3lyH2KgZTXwN2rL_rrLrm692uKmvFDke0CibGtfza0Fks9Hi_y3bX_x2fTYUDaYxsg9dRDLo3KBrHA%3D%3D)] This substantial difference in thermal stability is a critical selection factor for high-temperature applications.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 292-295 °C |
| Comparator Or Baseline | Tetrabutylammonium hydrogensulfate (TBAHS): 169-171 °C |
| Quantified Difference | ~123 °C higher melting point |
| Conditions | Standard literature values for solid-state melting point. |
This superior thermal stability makes TMAHS the appropriate choice for phase-transfer catalysis or as a molten salt medium in processes that operate well above 200 °C, where TBAHS would be unsuitable.
The tetramethylammonium (TMA) cation is the simplest and most hydrophilic quaternary ammonium cation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEV4zSOhtvOalPY1JraVhPwF_U6_GHm8MlmHzBud1yiF5LAiD-Zrwj6Rn5GFnan-XsHw7b0MCuTN83FCDVtpHVGLqZnA_Un-jYfA8fLP1socHL2R1bKRGrWHUXaCBiqZ1WcYNw6KRjqYG0qRzs%3D)] Its octanol-water partition coefficient (log P of TMA iodide ≈ -3.92) indicates a strong preference for the aqueous phase compared to larger, more lipophilic cations like tetrabutylammonium (TBA).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEV4zSOhtvOalPY1JraVhPwF_U6_GHm8MlmHzBud1yiF5LAiD-Zrwj6Rn5GFnan-XsHw7b0MCuTN83FCDVtpHVGLqZnA_Un-jYfA8fLP1socHL2R1bKRGrWHUXaCBiqZ1WcYNw6KRjqYG0qRzs%3D)] While both TMAHS and TBAHS are effective phase-transfer catalysts, this difference in hydrophilicity dictates their efficiency in different biphasic systems. The smaller size of the TMA cation can also influence the tightness of the ion pair with the transferred anion, affecting its reactivity in the organic phase.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwn6pu0v2Y1bSQxUKp1ofuDBei0_h5jDECF_whmBUDb1CjfslQwe8hJ8WwznV1E3bJ0p3SWkN1Ets3Eza6IvzPlm6acggNxUbnt7Gzyj9d_Qm5H0AU66DnUrY6e6rvsqFqBVMKMMh7cPI-GeU3LPm_)]
| Evidence Dimension | Octanol-Water Partition Coefficient (Log P of corresponding iodide salt) |
| Target Compound Data | Tetramethylammonium (TMA) Iodide: ~ -3.92 |
| Comparator Or Baseline | Longer-chain quaternary ammonium cations (e.g., Tetrabutylammonium) exhibit significantly higher Log P values, indicating greater lipophilicity. |
| Quantified Difference | Orders of magnitude higher water preference for the TMA cation. |
| Conditions | Standard measurement of partition coefficient. |
For reactions where catalyst partitioning must be finely tuned or where a highly hydrophilic cation is required to interact with aqueous-phase reactants, TMAHS is a more suitable choice than its more common lipophilic TBA-based counterparts.
A primary differentiator for TMAHS is its hydrogensulfate (HSO₄⁻) anion, which provides Brønsted acidity. This functionality is completely absent in common quaternary ammonium halide salts such as tetramethylammonium chloride (TMACl) or bromide (TMABr). The acidic proton allows TMAHS to function as an acidic catalyst or co-catalyst, particularly in its molten state as an acidic ionic liquid. This dual functionality as both a phase-transfer agent and an acid source simplifies reaction systems by reducing the need for additional, often corrosive, mineral acids.
| Evidence Dimension | Brønsted Acidity |
| Target Compound Data | Present (due to HSO₄⁻ anion) |
| Comparator Or Baseline | Tetramethylammonium chloride/bromide: Absent (Cl⁻/Br⁻ are non-acidic anions) |
| Quantified Difference | Qualitative functional difference (acidic vs. neutral salt) |
| Conditions | Aqueous or non-aqueous protic/aprotic media. |
When a synthetic route requires both phase-transfer and acidic catalysis, procuring TMAHS can streamline the process, improve atom economy, and potentially reduce equipment corrosion compared to using a halide salt in conjunction with a separate strong acid.
Ideal for nucleophilic substitution, oxidation, or alkylation reactions that require process temperatures exceeding 170 °C. Its high melting point (292-295 °C) ensures catalyst stability in demanding thermal environments where common alternatives like TBAHS would decompose or be excessively volatile.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3wqBbTW5u7w0VmYsn62uovh2XviamY-Be8s8kk6nzuo9cdWzJYL-ngHRGQASRlVB778RnCRGiftJdA4ePxAw3_uYOWNzs34Rg3_qvYg6Uiy0IySd25Sg1L3_VUC17QBeVFIoBSdqRNBLQwjquesaUOHBpvXwhCSn7X7hZtDAa5iUf824tabR1_J72y6U_)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0iyjFkZkbOAyfrShJH_YQwpFnR2ABBgEVxUEojQ1OtktZ2cdZ0y66M4xkq1sW-1c_wLZ7mIws3lyH2KgZTXwN2rL_rrLrm692uKmvFDke0CibGtfza0Fks9Hi_y3bX_x2fTYUDaYxsg9dRDLo3KBrHA%3D%3D)]
Serves as a recyclable, acidic reaction medium for processes like esterifications or hydrolyses. The inherent Brønsted acidity of the hydrogensulfate anion eliminates the need for adding conventional acids, simplifying workup and catalyst recovery compared to using neutral salts like TMACl.
Used as a supporting electrolyte in electrochemical systems where high thermal stability and moderate acidity are beneficial. Its unique combination of properties provides a stable medium for electrodeposition or electrosynthesis at elevated temperatures.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0ZbQKB4S9goqbUq5KK3_h0RVlsmobhJtMip_8Q5aPbxtCtwiPNKJiuMSaUcsnVKtC1ibjrBaji1YYbDXEVRZvL5hWwSqaoLbv6zq2MLkxfiBOySyIZUtmgqQceWPbDXYPo4IVy1_tBiNGZN25bcl1lxthuA3CxH5NJ8J7CkYJvA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzehxaTGPm0zOY82WkhNluZ_qxtW4edp7op0Yat94-VqQpz9cHJCzMNEKIAzc6piJRIMYMshwp8047Zn6PnQCtnceK-WF72yl2B0FQ5tYCVeJBultTo9quHIId3gJ99GvhY-CblTw8abnXAudp-pufHOnb69WnmA0hFfT7QRpZ2QSI)]
Functions as an effective ion-pair reagent in liquid chromatography for the separation of polar and ionic compounds.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwJhRWZzLSiUe1OpCR4dUnPXzZYTciYIjUUxnjT6oz5gLKL1pz2LFr2dYeDgke6sqx6_DnUG3kMh7i12cVGkV_BAV7cVY7DSWgtpCFESZi7eDYPD8L_S8NHOvQI259Sa8jhVs%3D)] The highly hydrophilic TMA cation offers a different selectivity profile compared to the more common lipophilic TBA or tetrahexylammonium reagents, enabling resolution of otherwise co-eluting analytes.